molecular formula C22H27N3O5S B2391412 N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896274-70-7

N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2391412
CAS RN: 896274-70-7
M. Wt: 445.53
InChI Key: OFHSXMSKEOIIAE-UHFFFAOYSA-N
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Description

N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, also known as MT-2, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MT-2 is a melanocortin receptor agonist that has been studied for its ability to induce tanning and protect against skin damage caused by UV radiation. In addition, MT-2 has also been investigated for its potential use in treating sexual dysfunction and obesity.

Scientific Research Applications

Photodynamic Therapy and Photosensitizers

One study explores the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base for photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Organotin(IV)-Schiff Base Complexes

Another study reports the synthesis, characterization, antimicrobial activity, and DNA interaction studies of four organotin(IV) complexes with Schiff base ligands. These complexes demonstrate significant antimicrobial activity and avid DNA-binding properties, suggesting potential applications in medicinal chemistry and as tools for studying DNA interactions (Prasad, Kumar, Prasad, & Revanasiddappa, 2010).

Activation Mechanism of Methanol Transferase

Research on the activation mechanism of methanol:5-hydroxybenzimidazolylcobamide methyltransferase from Methanosarcina barkeri provides insights into the transmethylation reaction from methanol in microbial metabolism. This study elucidates the enzyme's requirement for a highly reduced Co(I) state of its corrinoid prosthetic groups, offering a deeper understanding of methanogenesis and potential biotechnological applications (Daas, Hagen, Keltjens, Drift, & Vogels, 1996).

Reactivity of Oxalamide-Based Carbenes

The reactivity of oxalamide-based carbenes is investigated, demonstrating their applications in cyclopropanation reactions, selenide formation, and as ligands in organometallic chemistry. This study contributes to the understanding of carbene chemistry and its potential in catalysis and synthetic organic chemistry (Braun, Frank, & Ganter, 2012).

Synthesis and DNA Interactions of Acridine-based Compounds

Methods for the synthesis of acridine-based DNA bis-intercalating agents are investigated, highlighting the potential of these compounds in developing novel therapeutic agents targeting DNA. This research provides a foundation for the design of new drugs with improved specificity and potency for cancer therapy (Moloney, Kelly, & Mack, 2001).

properties

IUPAC Name

N'-[(3-methoxyphenyl)methyl]-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-16-8-10-20(11-9-16)31(28,29)25-12-4-6-18(25)15-24-22(27)21(26)23-14-17-5-3-7-19(13-17)30-2/h3,5,7-11,13,18H,4,6,12,14-15H2,1-2H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHSXMSKEOIIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

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